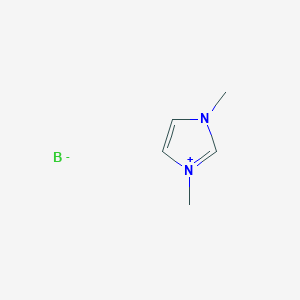![molecular formula C22H28ClN3O2S B2944178 6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329866-42-3](/img/structure/B2944178.png)
6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed with X-ray crystallography. Quantum chemical calculations can be made to determine structure parameters in the ground state .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. Cyanoacetamides, for example, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational chemistry methods. These properties include its molecular weight, polarity, charge distribution, and potential energy surface .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates and Chemical Reactions
The compounds related to 6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been extensively studied for their role in various chemical reactions and as synthetic intermediates. For instance, Noguchi et al. (1986) discuss the use of similar compounds in the intramolecular Diels–Alder reaction, highlighting their potential as versatile synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi, Kakimoto, Kawakami & Kajigaeshi, 1986).
Synthesis of Novel Derivatives
Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno derivatives, demonstrating the versatility of these compounds in creating a range of chemically diverse structures (Bakhite, Al‐Sehemi & Yamada, 2005). Similarly, studies by Kolisnyk et al. (2015) on the synthesis and antimicrobial activity of related compounds highlight their potential in medicinal chemistry (Kolisnyk, Vlasov, Kovalenko, Osolodchenko & Chernykh, 2015).
Antimicrobial Activities
Research has also been conducted on the antimicrobial properties of similar compounds. A study by Flefel et al. (2018) on macrocyclic pentaazapyridine and dipeptide pyridine derivatives indicates significant antimicrobial activities, suggesting potential applications in the development of new antibiotics and antibacterial drugs (Flefel, Alsafi, Alahmadi & Amr, 2018).
Applications in Material Science
Furthermore, studies on the use of these compounds in material science, such as the work by Hsiao et al. (1999) on aromatic polyamides containing the cyclohexane structure, showcase their potential in creating new materials with desirable physical properties (Hsiao, Yang, Wang & Chuang, 1999).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as cyanoacetamide derivatives, have been reported to have diverse biological activities .
Biochemical Pathways
The compound might be involved in various biochemical pathways due to its potential to form a variety of heterocyclic compounds .
Pharmacokinetics
Similar compounds have been reported to have good pharmacokinetic properties .
Result of Action
It’s worth noting that similar compounds have shown potential in evolving better chemotherapeutic agents .
Eigenschaften
IUPAC Name |
6-benzyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S.ClH/c23-20(26)19-17-11-12-25(13-15-7-3-1-4-8-15)14-18(17)28-22(19)24-21(27)16-9-5-2-6-10-16;/h1,3-4,7-8,16H,2,5-6,9-14H2,(H2,23,26)(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKRZBWVOYVOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2944095.png)
![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)

![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2944107.png)
![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B2944108.png)
![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidino}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2944111.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B2944112.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2944114.png)
![(4-Methoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2944116.png)
![2-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2944117.png)
